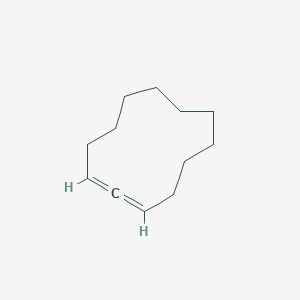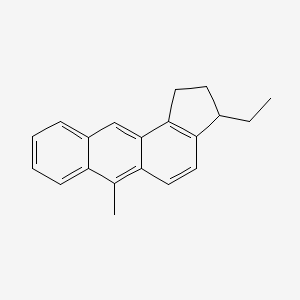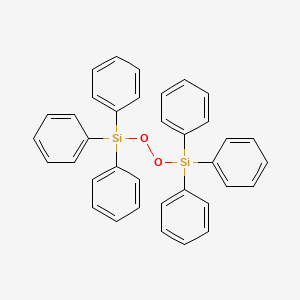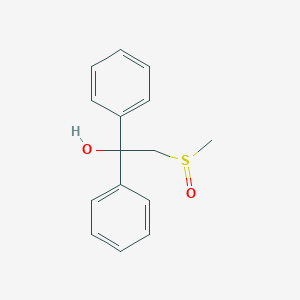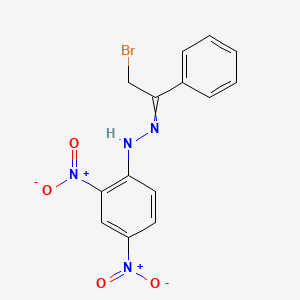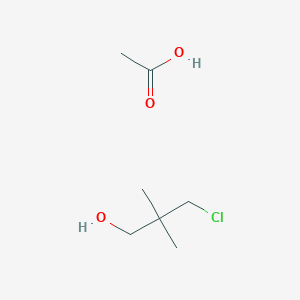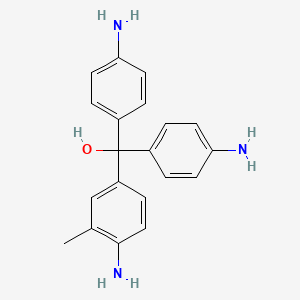
C.I. Basic Violet 14, carbinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
C.I. Basic Violet 14, also known as crystal violet carbinol, is a synthetic dye derived from triphenylmethane. It appears as a dark green powder and is known for its vibrant violet color when dissolved in water. This compound is widely used in various industries, including textiles, printing, and biological staining .
Preparation Methods
Synthetic Routes and Reaction Conditions
CIThe synthesis involves heating Michler’s ketone with ammonium chloride and zinc chloride at temperatures between 150°C and 160°C . Another method involves passing ammonia over a mixture of 4,4’-bis(dimethylamino)diphenylmethane, sulfur, oxalic acid, and salt at gradually increasing temperatures from 125°C to 170°C, followed by converting the resulting dye-base into its hydrochloride .
Industrial Production Methods
Industrial production of C.I. Basic Violet 14 typically follows the synthetic routes mentioned above, with careful control of reaction conditions to ensure high yield and purity. The final product is usually crystallized and purified to obtain the desired dye quality .
Chemical Reactions Analysis
Types of Reactions
C.I. Basic Violet 14 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced to colorless leuco-bases, which are often used in different applications.
Substitution: The dye can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and zinc dust are commonly used.
Substitution: Strong nucleophiles like sodium hydroxide and ammonia are often employed.
Major Products Formed
Oxidation: Various oxidized derivatives of the dye.
Reduction: Colorless leuco-bases.
Substitution: Substituted derivatives of the dye.
Scientific Research Applications
C.I. Basic Violet 14 has numerous applications in scientific research:
Chemistry: Used as a pH indicator and in titration experiments.
Medicine: Utilized in certain medical diagnostics and as an antiseptic.
Mechanism of Action
The mechanism of action of C.I. Basic Violet 14 involves its interaction with cellular components. In biological staining, the dye binds to cellular structures, allowing for visualization under a microscope. The molecular targets include nucleic acids and proteins, which the dye interacts with through ionic and hydrogen bonding . The pathways involved in its staining properties are primarily related to its ability to penetrate cell walls and membranes .
Comparison with Similar Compounds
Similar Compounds
C.I. Basic Violet 1: Another triphenylmethane dye with similar staining properties but different shades of violet.
C.I. Basic Green 4:
C.I. Basic Yellow 2: A diphenylmethane dye with yellow coloration.
Uniqueness
C.I. Basic Violet 14 is unique due to its specific shade of violet and its high tinctorial strength. It is particularly valued for its brilliance and ability to produce vibrant colors in various applications .
Properties
CAS No. |
76-82-4 |
|---|---|
Molecular Formula |
C20H21N3O |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
(4-amino-3-methylphenyl)-bis(4-aminophenyl)methanol |
InChI |
InChI=1S/C20H21N3O/c1-13-12-16(6-11-19(13)23)20(24,14-2-7-17(21)8-3-14)15-4-9-18(22)10-5-15/h2-12,24H,21-23H2,1H3 |
InChI Key |
OYHZNLZYIRSDHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C2=CC=C(C=C2)N)(C3=CC=C(C=C3)N)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,2S,4R,8S,9S,12S,13R)-8-acetyl-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B14749491.png)
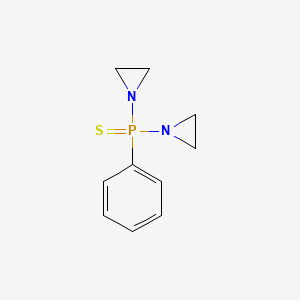
![1-[2-(Hydroxyimino)-2-phenylethyl]-2-methylpyridin-1-ium chloride](/img/structure/B14749508.png)
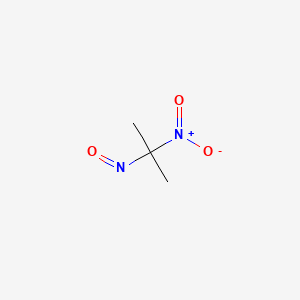
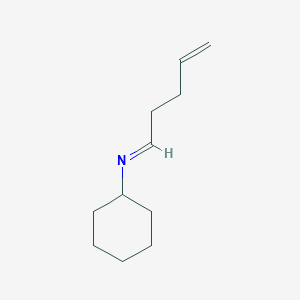
![8-Fluoro-4,5-dihydrobenzo[e][2]benzofuran-1,3-dione](/img/structure/B14749521.png)
